1-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid is a synthetic organic compound with a unique structure that combines a piperidine ring with a cyclopropane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Prop-2-enoyl Group: This step involves the acylation of the piperidine ring with prop-2-enoyl chloride under basic conditions.
Formation of the Cyclopropane Carboxylic Acid Moiety: The final step involves the cyclopropanation of the acylated piperidine derivative using a suitable cyclopropanating agent, such as diazomethane, followed by hydrolysis to yield the carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the prop-2-enoyl group to a propyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of propyl-substituted derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of novel materials with specific properties, such as enhanced mechanical strength or thermal stability.
Biological Studies: The compound can be used to study the interactions of cyclopropane-containing molecules with biological systems.
Mechanism of Action
The mechanism of action of 1-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring can confer rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid: This compound has a cyclobutane ring instead of a cyclopropane ring, which may affect its chemical reactivity and biological activity.
1-(1-Prop-2-enoylpiperidin-4-yl)cyclopentane-1-carboxylic acid: The presence of a cyclopentane ring can influence the compound’s steric properties and interactions with biological targets.
Uniqueness: 1-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with biological systems, making it a valuable scaffold for drug design and materials science.
Properties
IUPAC Name |
1-(1-prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-10(14)13-7-3-9(4-8-13)12(5-6-12)11(15)16/h2,9H,1,3-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLIHXBOEFDYOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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